molecular formula C16H26Cl2N2O2 B1402354 3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride CAS No. 1361112-01-7

3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride

Cat. No.: B1402354
CAS No.: 1361112-01-7
M. Wt: 349.3 g/mol
InChI Key: UHDVAGGUUMPJBC-UHFFFAOYSA-N
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Description

3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its complex structure, which includes a bipyridinyl moiety and a propionic acid ester group, making it a subject of interest for researchers exploring new therapeutic agents and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the bipyridinyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the bipyridinyl core.

    Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Esterification: The propionic acid group is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bipyridinyl derivatives.

Scientific Research Applications

3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Pharmacology: Studies focus on its interaction with biological targets, including receptors and enzymes.

    Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biological Research: Investigated for its effects on cellular processes and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bipyridinyl core may mimic natural ligands, allowing the compound to bind to these targets and modulate their activity. This can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid: Lacks the ethyl ester group, leading to different chemical properties and biological activity.

    3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-acetic acid ethyl ester: Similar structure but with an acetic acid ester group instead of propionic acid, affecting its reactivity and applications.

Uniqueness

The presence of both the bipyridinyl core and the propionic acid ethyl ester group in 3-(6-Methyl-1’,2’,3’,4’,5’,6’-hexahydro-[2,4’]bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2-methyl-6-piperidin-4-ylpyridin-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.2ClH/c1-3-20-16(19)5-4-13-10-12(2)18-15(11-13)14-6-8-17-9-7-14;;/h10-11,14,17H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDVAGGUUMPJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=NC(=C1)C)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride
Reactant of Route 3
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride
Reactant of Route 4
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride
Reactant of Route 5
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride
Reactant of Route 6
3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride

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